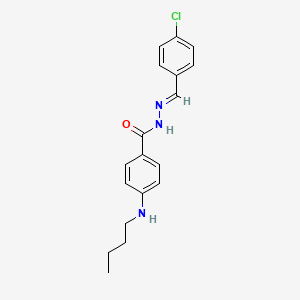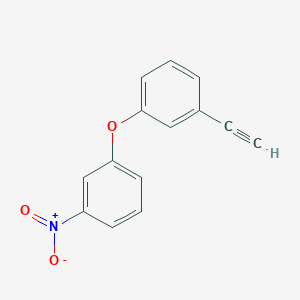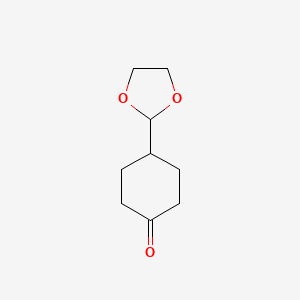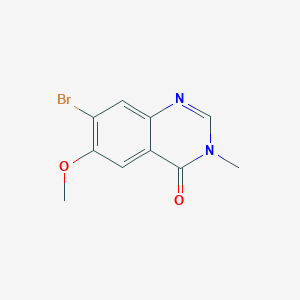![molecular formula C8H4BrNO2S B13918993 5-Bromobenzo[D]isothiazole-7-carboxylic acid](/img/structure/B13918993.png)
5-Bromobenzo[D]isothiazole-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromobenzo[D]isothiazole-7-carboxylic acid is a heterocyclic compound with the molecular formula C8H4BrNO2S. It is characterized by a bromine atom attached to a benzoisothiazole ring, which also contains a carboxylic acid functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzo[D]isothiazole-7-carboxylic acid typically involves the bromination of benzoisothiazole derivatives followed by carboxylation. One common method includes the reaction of benzoisothiazole with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the desired position. The resulting brominated intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromobenzo[D]isothiazole-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
5-Bromobenzo[D]isothiazole-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 5-Bromobenzo[D]isothiazole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to modulation of their activities. The compound may inhibit or activate certain biochemical pathways, depending on the nature of the target and the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromobenzo[D]isothiazole-3-carboxylic acid
- 5-Bromobenzo[D]isothiazole-4-carboxylic acid
- 5-Bromobenzo[D]isothiazole-6-carboxylic acid
Uniqueness
5-Bromobenzo[D]isothiazole-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the bromine atom and carboxylic acid group influences its reactivity and interactions with molecular targets, making it a valuable compound for specialized applications .
Eigenschaften
Molekularformel |
C8H4BrNO2S |
|---|---|
Molekulargewicht |
258.09 g/mol |
IUPAC-Name |
5-bromo-1,2-benzothiazole-7-carboxylic acid |
InChI |
InChI=1S/C8H4BrNO2S/c9-5-1-4-3-10-13-7(4)6(2-5)8(11)12/h1-3H,(H,11,12) |
InChI-Schlüssel |
OORWBDYADITWJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C=NS2)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Chloro-2-(methylthio)-1,5,6,7-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B13918948.png)


![Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate](/img/structure/B13918961.png)





